1-cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Improved Synthesis Techniques
1-Cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid and its derivatives have been the subject of various studies focusing on improved synthesis techniques. One such study demonstrated an enhanced synthesis of 1H-pyrazole-4-carboxylic acid, achieving a yield increase from 70% to 97.1% through a series of reactions including Claisen condensation, cyclization, deamination, and hydrolysis (Dong, 2011).
Synthesis of Pyrazole Derivatives
Research has also been conducted on the synthesis of various pyrazole derivatives using 1H-pyrazole-4-carboxylic acid. A study explored the synthesis of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, starting from commercially available 1H-tetrazole-5-carboxylic acid-ethyl ester sodium salt, in a pseudo-Claisen condensation reaction with cyclopentanone, followed by the addition of hydrazine (Wilson et al., 2009).
Combined Experimental and Theoretical Studies
In another study, a combined experimental and theoretical approach was used to examine 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This study focused on characterizing the compound through various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, alongside theoretical calculations using density functional theory (DFT) (Viveka et al., 2016).
Use in Pd-Catalysed Cross-Coupling Reactions
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, derivatives of 1H-pyrazole-4-carboxylic acid, have been used as precursors in Pd-catalysed cross-coupling reactions. This has led to the synthesis of various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones (Arbačiauskienė et al., 2011).
Synthesis of N-Fused Heterocycle Products
The compound has also been utilized in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, proving useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Antioxidant and Antimicrobial Activity
A study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derived from 1H-pyrazole-4-carboxylic acid showed that these synthesized compounds exhibit significant antimicrobial and antioxidant activities (Umesha et al., 2009).
properties
IUPAC Name |
1-cyclopentyl-5-ethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-10-9(11(14)15)7-12-13(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACPZVLRBMREGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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